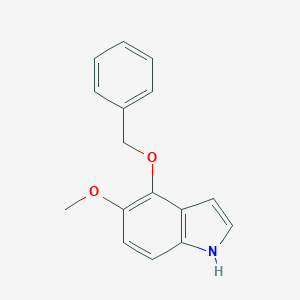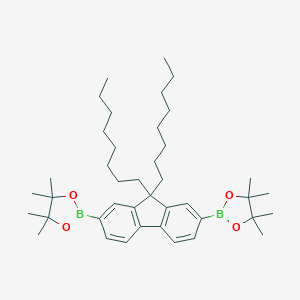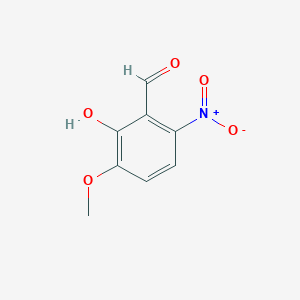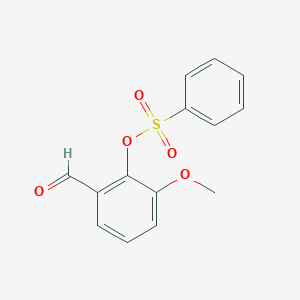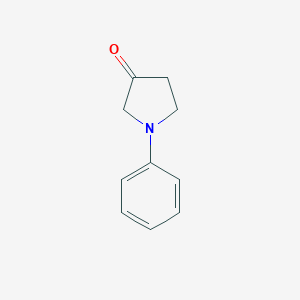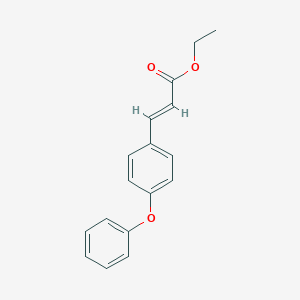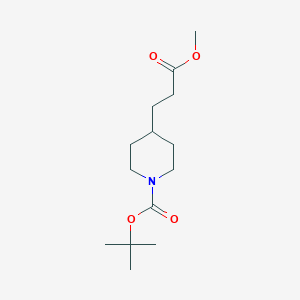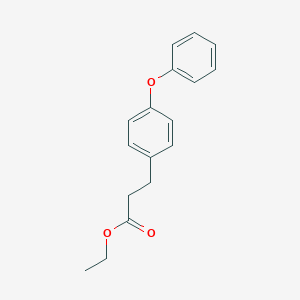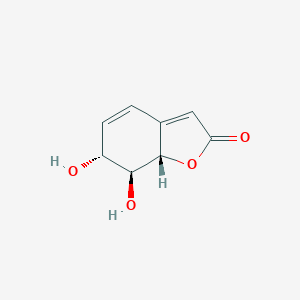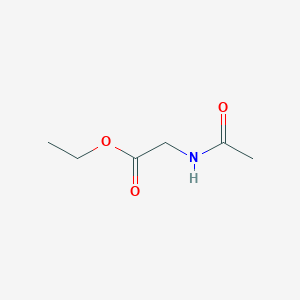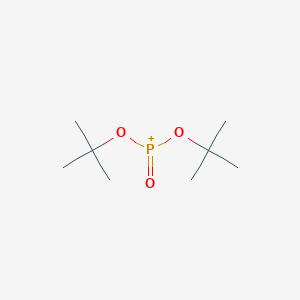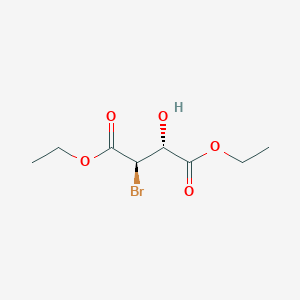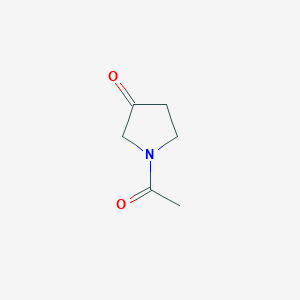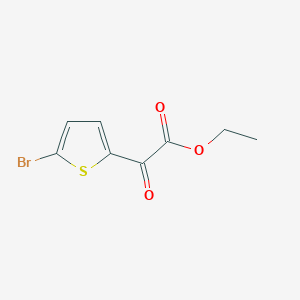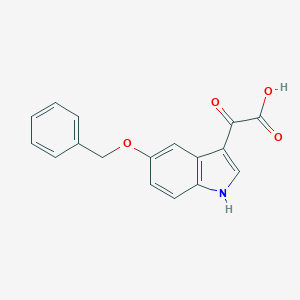
5-Benzyloxyindol-3-Glyoxylsäure
Übersicht
Beschreibung
5-Benzyloxyindole 3-Glyoxylic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 5-Benzyloxyindole 3-Glyoxylic Acid integrates an indole pharmacophore, making it a valuable molecule for various scientific research applications .
Wissenschaftliche Forschungsanwendungen
5-Benzyloxyindole 3-Glyoxylic Acid has several scientific research applications. It is used in the synthesis of platinum(IV) complexes, which exhibit prominent anticancer activity . These complexes have shown greater efficacy than traditional platinum(II) drugs like cisplatin and oxaliplatin in various human cell lines . Additionally, indole derivatives, including 5-Benzyloxyindole 3-Glyoxylic Acid, are explored for their potential in treating viral infections, inflammation, and other medical conditions .
Wirkmechanismus
Mode of Action
The exact mode of action of 5-Benzyloxyindole 3-Glyoxylic Acid is currently unknown . It has been incorporated into platinum(iv) complexes that have shown prominent anticancer activity . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Result of Action
Platinum(iv) complexes incorporating this compound have demonstrated significant anticancer activity, suggesting potential cytotoxic effects .
Vorbereitungsmethoden
The synthesis of 5-Benzyloxyindole 3-Glyoxylic Acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . Another method involves the reduction of 4-benzyloxy-2-(2-pyrrolidinylvinyl)nitrobenzene using hydrogen and 5% rhodium-on-charcoal in tetrahydrofuran . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
5-Benzyloxyindole 3-Glyoxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, rhodium-on-charcoal, and methanesulfonic acid . Major products formed from these reactions include tricyclic indoles and azepinoindoles . The compound’s reactivity is influenced by the indole nucleus, which readily undergoes electrophilic substitution due to its aromatic nature .
Vergleich Mit ähnlichen Verbindungen
5-Benzyloxyindole 3-Glyoxylic Acid can be compared with other indole derivatives, such as indole-3-acetic acid and 5-benzyloxyindole-3-acetic acid . While all these compounds share the indole nucleus, 5-Benzyloxyindole 3-Glyoxylic Acid is unique due to its glyoxylic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications, particularly in the development of novel anticancer therapies .
Eigenschaften
IUPAC Name |
2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-16(17(20)21)14-9-18-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKVXZVSAPWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


